Regadenoson
Overview
Description
Regadenoson is a pharmacological agent primarily used as a coronary vasodilator in myocardial perfusion imaging (MPI). It is an A2A adenosine receptor agonist that induces coronary vasodilation, making it useful in stress testing for patients unable to undergo adequate exercise stress . This compound is marketed under the brand names Lexiscan and Rapiscan .
Mechanism of Action
Target of Action
Regadenoson primarily targets the A2A adenosine receptor . This receptor plays a crucial role in coronary vasodilation, which is the process of widening blood vessels to increase blood flow .
Mode of Action
This compound acts as a selective low-affinity A2A receptor agonist . It mimics the effects of adenosine, a naturally occurring substance in the body, leading to coronary vasodilation and an increase in myocardial blood flow . It’s worth noting that this compound has a very weak affinity for the A1 adenosine receptor .
Biochemical Pathways
The activation of the A2A adenosine receptor by this compound leads to an increase in coronary blood flow (CBF), which mimics the increase in CBF caused by exercise . The significance of this finding is that stenotic arteries will take up less of the radiopharmaceutical than normal coronary arteries, resulting in a signal that is less intense in these areas .
Pharmacokinetics
This compound exhibits a tri-exponential decline in plasma concentrations after administration of an intravenous bolus dose . The pharmacokinetic profile is best characterized by a three-compartment model with linear clearance . The maximal plasma concentration of this compound is achieved within 1 to 4 minutes after injection and parallels the onset of the pharmacodynamic response . The half-life of this initial phase is approximately 2 to 4 minutes . It’s important to note that this compound’s clearance decreases in parallel with a reduction in creatinine clearance and clearance increases with increased body weight .
Result of Action
This compound’s action results in rapid anti-inflammatory effects mediated by A2A adenosine receptors on invariant natural killer T (iNKT) cells and possibly in part by A2ARs on other immune cells and platelets . It has been observed that this compound can temporarily disrupt the integrity of the blood–brain barrier by inhibiting P-glycoprotein function .
Biochemical Analysis
Biochemical Properties
Regadenoson plays a crucial role in biochemical reactions by selectively binding to A2A adenosine receptors. This interaction leads to coronary vasodilation and increased myocardial blood flow. This compound has a low affinity for A1 adenosine receptors and negligible affinity for A2B and A3 adenosine receptors . The binding of this compound to A2A receptors mimics the effects of adenosine, causing vasodilation and enhancing blood flow in coronary arteries .
Cellular Effects
This compound influences various cellular processes, particularly in smooth muscle cells and endothelial cells. By binding to A2A receptors on these cells, this compound induces vasodilation, which increases blood flow in coronary arteries . Additionally, this compound has been shown to reduce inflammation in tissues by suppressing the activation of invariant natural killer T cells . This anti-inflammatory effect is particularly beneficial in conditions such as hypoxia, ischemia, and transplantation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to A2A adenosine receptors with a low affinity (Ki = 1.3 µM) . This binding activates the Gs protein-coupled receptor pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells and subsequent vasodilation . This compound has minimal effects on A1, A2B, and A3 adenosine receptors, making it a highly selective agent for coronary vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to change over time. The maximal plasma concentration of this compound is achieved within 1 to 4 minutes after injection, with the pharmacodynamic response peaking shortly thereafter . The initial phase has a half-life of approximately 2 to 4 minutes, followed by an intermediate phase with a half-life of 30 minutes . The final phase consists of a decline in plasma concentration with a half-life of approximately 2 hours . These temporal effects are crucial for understanding the duration and stability of this compound in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a dog model, an intravenous bolus injection of this compound caused a dose-dependent increase in myocardial blood flow, comparable to that produced by adenosine infusion . Both drugs caused a dose-dependent decrease in coronary vascular resistance, with the maximal decrease observed at higher doses . At high doses, this compound may induce adverse effects such as hypotension and bradycardia .
Metabolic Pathways
It is known that the cytochrome P450 enzyme system is not likely involved in its metabolism . Approximately 58% of this compound is eliminated via renal excretion . The lack of involvement of the cytochrome P450 system suggests that this compound may have fewer drug-drug interactions compared to other agents metabolized by this pathway.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the bloodstream. It has a distribution volume of approximately 11.5 liters . The drug is predominantly excreted unchanged in the urine, with renal excretion accounting for 57% of the elimination . The rapid distribution and clearance of this compound are essential for its effectiveness as a diagnostic agent in MPI.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, the A2A adenosine receptors, which are located on the cell membrane of smooth muscle cells and endothelial cells . The binding of this compound to these receptors triggers downstream signaling pathways that lead to vasodilation and increased blood flow. The specific localization of this compound to these receptors ensures its targeted action and minimizes off-target effects.
Preparation Methods
The synthesis of regadenoson involves several steps, starting with the preparation of intermediates. One common method includes the reaction of hydrazinoadenine with a pyrazole derivative under specific conditions . The process typically involves:
Preparation of Intermediates: Hydrazinoadenine is reacted with a pyrazole derivative to form an intermediate compound.
Formation of this compound: The intermediate is then reacted with another compound under catalytic conditions to form this compound
Industrial production methods focus on optimizing yield and reducing toxic byproducts. These methods often involve scalable processes that ensure high yield and minimal impurities .
Chemical Reactions Analysis
Regadenoson undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Regadenoson has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying adenosine receptor agonists and their interactions.
Biology: this compound is used to study cellular responses to adenosine receptor activation.
Medicine: Its primary application is in myocardial perfusion imaging for diagnosing coronary artery disease. .
Industry: This compound is used in the pharmaceutical industry for developing diagnostic agents and studying cardiovascular drugs
Comparison with Similar Compounds
Regadenoson is often compared with other vasodilators such as adenosine and dipyridamole:
Adenosine: Like this compound, adenosine is an adenosine receptor agonist used in MPI. .
Dipyridamole: This compound also induces coronary vasodilation but through a different mechanism.
This compound is unique due to its selectivity for A2A receptors and its longer half-life, allowing for a single bolus administration .
Properties
IUPAC Name |
1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPZPHGJDAGEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861529 | |
Record name | 2-[4-(Methylcarbamoyl)-1H-pyrazol-1-yl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313348-27-5 | |
Record name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Regadenoson?
A1: this compound selectively binds to the adenosine 2A receptor (A2AR), a G protein-coupled receptor primarily found on coronary artery smooth muscle cells. [, , , , ]
Q2: How does this compound binding to A2AR lead to coronary vasodilation?
A2: Binding of this compound to A2AR activates the Gs protein signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of coronary artery smooth muscle cells, inducing vasodilation and increased coronary blood flow. [, , , , ]
Q3: Is there any spectroscopic data available for this compound in these research papers?
A3: The provided papers focus on the pharmacological and clinical aspects of this compound and do not delve into detailed spectroscopic characterization.
Q4: How does the stability of this compound compare to other vasodilators like adenosine?
A5: this compound has a longer half-life compared to adenosine, allowing for a single bolus injection rather than continuous infusion. [, , ] This suggests greater stability in physiological conditions, although specific stability data under various conditions is not discussed in these papers.
Q5: Does this compound exhibit any catalytic properties?
A6: this compound primarily acts as a receptor agonist and does not display catalytic activity. Its primary application is as a pharmacological stress agent in myocardial perfusion imaging. [, , , , , , , , , ]
Q6: Have there been any computational studies conducted on this compound?
A6: The provided papers primarily focus on clinical and in vivo studies of this compound. Information on computational simulations, calculations, or QSAR models related to this compound is not discussed.
Q7: How does the selectivity of this compound for the A2A receptor compare to other adenosine receptor agonists?
A8: this compound exhibits high selectivity for the A2A receptor compared to other adenosine receptors (A1, A2B, and A3), leading to a more targeted vasodilatory effect with potentially fewer off-target side effects. [, , , , ]
Q8: What is the typical formulation for administering this compound?
A9: this compound is typically formulated as an intravenous injection, allowing for rapid and controlled delivery. [, ]
Q9: Is there any information available on the SHE regulations specific to this compound?
A9: The provided papers do not explicitly discuss SHE regulations pertaining to this compound. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.
Q10: How does the pharmacokinetic profile of this compound differ from adenosine?
A11: this compound has a longer half-life than adenosine (approximately 2-3 minutes) and exhibits a more sustained hyperemic response. [, , , , ] It is administered as a single bolus injection, while adenosine requires continuous intravenous infusion.
Q11: What is known about the metabolism and excretion of this compound?
A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in the provided papers.
Q12: What are the primary applications of this compound in clinical settings?
A13: this compound is primarily used as a pharmacological stress agent during myocardial perfusion imaging (MPI) to assess for coronary artery disease. [, , , , , , , , , ] It is also used in fractional flow reserve (FFR) measurement to assess the severity of coronary artery stenosis. [, , ]
Q13: Is there any evidence of resistance developing to this compound's effects?
A13: The development of resistance to this compound is not directly addressed in the provided research papers.
Q14: What are the common side effects associated with this compound administration?
A14: This section will focus on the scientific aspects of the compound and will not delve into details regarding side effects. For a comprehensive understanding of the safety profile and potential adverse effects, it is essential to consult the relevant drug information and regulatory guidelines.
Q15: Are there any ongoing studies exploring alternative delivery routes for this compound?
A16: While the current standard for this compound administration is intravenous injection, one study investigated its potential as a topical ointment for wound healing in mice. [] This highlights the potential for exploring alternative delivery routes and applications for this compound.
Q16: How are this compound concentrations typically measured in biological samples?
A18: One study describes a validated method using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for quantifying this compound in human plasma. []
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